PD-L1-IN-4

Beschreibung

PD-L1-IN-4 (CYP51/PD-L1-IN-4, Compound 14a-2) is a dual-target small-molecule inhibitor that selectively inhibits both CYP51 (lanosterol 14α-demethylase, a key enzyme in fungal ergosterol biosynthesis) and PD-L1 (programmed death-ligand 1, an immune checkpoint protein). It exhibits potent activity with IC50 values of 0.17 μM for CYP51 and 0.021 μM for PD-L1 . This compound is notable for its dual functionality:

- Antifungal Activity: Demonstrates efficacy against drug-resistant fungal strains by disrupting ergosterol synthesis.

PD-L1-IN-4 is under investigation for applications in fungal infections and cancer immunotherapy, leveraging its unique dual-target mechanism .

Eigenschaften

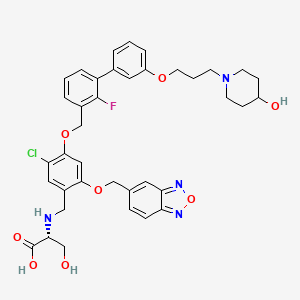

Molekularformel |

C38H40ClFN4O8 |

|---|---|

Molekulargewicht |

735.2 g/mol |

IUPAC-Name |

(2R)-2-[[2-(2,1,3-benzoxadiazol-5-ylmethoxy)-5-chloro-4-[[2-fluoro-3-[3-[3-(4-hydroxypiperidin-1-yl)propoxy]phenyl]phenyl]methoxy]phenyl]methylamino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C38H40ClFN4O8/c39-31-18-27(20-41-34(21-45)38(47)48)35(50-22-24-8-9-32-33(16-24)43-52-42-32)19-36(31)51-23-26-5-2-7-30(37(26)40)25-4-1-6-29(17-25)49-15-3-12-44-13-10-28(46)11-14-44/h1-2,4-9,16-19,28,34,41,45-46H,3,10-15,20-23H2,(H,47,48)/t34-/m1/s1 |

InChI-Schlüssel |

CVHGLSHXHMFDJX-UUWRZZSWSA-N |

Isomerische SMILES |

C1CN(CCC1O)CCCOC2=CC=CC(=C2)C3=CC=CC(=C3F)COC4=C(C=C(C(=C4)OCC5=CC6=NON=C6C=C5)CN[C@H](CO)C(=O)O)Cl |

Kanonische SMILES |

C1CN(CCC1O)CCCOC2=CC=CC(=C2)C3=CC=CC(=C3F)COC4=C(C=C(C(=C4)OCC5=CC6=NON=C6C=C5)CNC(CO)C(=O)O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PD-L1-IN-4 involves multiple steps, including the formation of key intermediates through various organic reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of PD-L1-IN-4 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used to monitor the production process .

Analyse Chemischer Reaktionen

Types of Reactions

PD-L1-IN-4 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions are typically intermediates that are further modified to produce the final compound, PD-L1-IN-4. These intermediates often contain functional groups that enhance the compound’s binding affinity and specificity to PD-L1 .

Wissenschaftliche Forschungsanwendungen

PD-L1-IN-4 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.

Biology: Investigated for its role in modulating immune responses and its potential in treating autoimmune diseases.

Medicine: Explored as a therapeutic agent in cancer immunotherapy, particularly for cancers that overexpress PD-L1.

Industry: Utilized in the development of diagnostic assays and screening platforms for PD-L1 inhibitors .

Wirkmechanismus

PD-L1-IN-4 exerts its effects by binding to PD-L1 and preventing its interaction with PD-1. This blockade restores the activity of cytotoxic T cells, allowing them to recognize and destroy cancer cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. The pathway involves the inhibition of immune checkpoint signaling, leading to enhanced anti-tumor immune responses .

Vergleich Mit ähnlichen Verbindungen

Pharmacological Profiles

The table below compares PD-L1-IN-4 with structurally or functionally similar compounds:

Target Specificity and Mechanism

- PD-L1-IN-4 vs. PD-L1-IN-1: PD-L1-IN-4’s dual inhibition of CYP51 and PD-L1 distinguishes it from PD-L1-IN-1, which targets PD-L1 alone. This dual action may reduce the risk of fungal infections in immunocompromised cancer patients, a common side effect of PD-1/PD-L1 inhibitors . PD-L1-IN-4’s PD-L1 IC50 (0.021 μM) is significantly lower than typical small-molecule PD-L1 inhibitors, suggesting superior binding affinity .

- PD-L1-IN-4 vs. Reveromycin A: Both compounds exhibit antifungal activity, but Reveromycin A lacks PD-L1 targeting.

- PD-L1-IN-4 vs. Anti-PD-1 Antibodies (e.g., Nivolumab): Monoclonal antibodies like nivolumab show robust clinical efficacy in cancers but require intravenous administration and carry risks of immune-related adverse events (e.g., pneumonitis) . PD-L1-IN-4, as a small molecule, may offer oral bioavailability and reduced systemic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.